molecular formula C₂₀H₁₃D₆F₂N₃O₅ B1145849 Dolutegravir-d6 CAS No. 1407166-95-3

Dolutegravir-d6

Cat. No.: B1145849
CAS No.: 1407166-95-3
M. Wt: 425.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dolutegravir-d6 is a deuterated form of dolutegravir, an antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) infection. This compound is specifically designed for use in pharmacokinetic studies to understand the drug’s behavior in the body. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the drug’s metabolic pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dolutegravir-d6 involves multiple steps, starting from readily available starting materials. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow chemistry is often employed to enhance reaction efficiency and reduce production time. This method allows for better control over reaction conditions and improves overall yield .

Chemical Reactions Analysis

Types of Reactions

Dolutegravir-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are used to introduce or replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.

Scientific Research Applications

Dolutegravir-d6 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to trace the metabolic pathways and interactions of dolutegravir in the body.

    Drug Metabolism Research: Helps in understanding the metabolism and excretion of dolutegravir.

    Clinical Trials: Employed in clinical trials to study the drug’s behavior in different populations.

    Biological Studies: Used in studies to investigate the drug’s effects on various biological systems.

Mechanism of Action

Dolutegravir-d6, like dolutegravir, inhibits the HIV-1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell genome. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step of retroviral DNA integration, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    Raltegravir: Another HIV integrase inhibitor with a similar mechanism of action.

    Elvitegravir: A first-generation integrase inhibitor used in combination with other antiretroviral agents.

    Bictegravir: A second-generation integrase inhibitor with improved pharmacokinetic properties.

Uniqueness of Dolutegravir-d6

This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic studies. The presence of deuterium atoms provides a distinct advantage in tracing the drug’s metabolic pathways and understanding its interactions within the body .

Biological Activity

Dolutegravir-d6 is a deuterated form of Dolutegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV. The incorporation of deuterium atoms enhances the compound's stability and allows for precise tracking in pharmacokinetic studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and research findings.

Dolutegravir functions by inhibiting the HIV integrase enzyme, which is essential for the integration of viral DNA into the host genome. This inhibition prevents viral replication and contributes to effective viral load suppression in patients. The unique mechanism of this compound remains similar to that of its non-deuterated counterpart, ensuring its efficacy in antiretroviral therapy (ART) .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:

  • Bioavailability : Dolutegravir is rapidly absorbed with peak plasma concentrations occurring approximately 2 to 3 hours post-administration.
  • Protein Binding : It is approximately 99% bound to plasma proteins, primarily albumin .
  • Metabolism : The drug is mainly metabolized by uridine 5′-diphospho-glucuronosyltransferase 1A1 (UGT1A1), with a minor pathway through cytochrome P450 enzymes .
  • Half-life : Dolutegravir has a terminal half-life of about 12 hours, allowing for once-daily dosing .

Comparative Pharmacokinetics

A comparative analysis between Dolutegravir and other INSTIs such as Elvitegravir shows significant differences in elimination rates and plasma concentrations. For instance, Dolutegravir maintains therapeutic concentrations longer than Elvitegravir after treatment interruption .

ParameterDolutegravirElvitegravir
Half-life12 hours5.2 hours
Protein Binding~99%~98%
Therapeutic ConcentrationAbove IC90 for >96hRapid decline post-48h

Case Studies

Several case studies highlight the clinical implications and biological activity of this compound:

  • Psychiatric Disorders : A case involving a 59-year-old woman who developed severe psychiatric symptoms after switching to Dolutegravir from another ART regimen illustrates potential adverse effects associated with integrase inhibitors. Symptoms resolved quickly upon discontinuation of Dolutegravir, suggesting a direct correlation between the drug and psychiatric side effects .
  • Resistance Patterns : A study in Malawi revealed that among patients experiencing virological failure on Dolutegravir-based regimens, resistance mutations were identified in 24 out of 89 cases. Notable mutations included R263K and E138K, indicating that while Dolutegravir is generally effective, resistance can develop under certain conditions .

Research Findings

Recent studies have further elucidated the biological activity and efficacy of this compound:

  • Cerebrospinal Fluid Penetration : Research indicates that Dolutegravir achieves concentrations in cerebrospinal fluid (CSF) that exceed the inhibitory concentration for wild-type HIV by significant margins, suggesting effective central nervous system penetration .
  • Virological Suppression : In clinical trials comparing Dolutegravir with other ART regimens, it demonstrated superior virological suppression rates, achieving over 90% suppression in some studies .

Properties

CAS No.

1407166-95-3

Molecular Formula

C₂₀H₁₃D₆F₂N₃O₅

Molecular Weight

425.42

Synonyms

(4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-4-d-9-carboxamide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.